

Application of Azelaic acid-d14 in dermatological research.

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Compound of Interest		
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Application of Azelaic Acid-d14 in Dermatological Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with a well-established profile in dermatology for treating a variety of skin conditions, including acne vulgaris, rosacea, and hyperpigmentation.[1][2][3][4][5][6][7][8][9] Its therapeutic effects are attributed to its anti-inflammatory, antibacterial, anti-keratinizing, and anti-melanogenic properties.[1][2][3][4][7][10] Azelaic acid-d14 is a deuterated form of azelaic acid, where 14 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a powerful tool in dermatological research, primarily for pharmacokinetic studies and as an internal standard for quantitative analysis. The heavier mass of deuterium allows for its distinction from the naturally occurring (unlabeled) azelaic acid in biological samples using mass spectrometry.

These application notes provide an overview of the utility of **Azelaic acid-d14** in dermatological research and detailed protocols for its use in key experiments.

Key Applications in Dermatological Research

The primary applications of **Azelaic acid-d14** in dermatological research include:



- Pharmacokinetic (PK) Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of topically applied azelaic acid.
- Bioavailability and Bioequivalence Studies: Comparing different formulations of topical azelaic acid.
- Metabolic Profiling: Identifying and quantifying metabolites of azelaic acid in the skin and systemic circulation.
- Internal Standard in Quantitative Bioanalysis: Ensuring accuracy and precision in the measurement of unlabeled azelaic acid in biological matrices.

Data Presentation

Table 1: Physicochemical Properties of Azelaic Acid and

Azelaic Acid-d14

Property	Azelaic Acid	Azelaic Acid-d14
Molecular Formula	C ₉ H ₁₆ O ₄	C9H2D14O4
Molecular Weight	188.22 g/mol	202.31 g/mol
Appearance	White crystalline powder	White crystalline powder
Solubility	Sparingly soluble in water, soluble in organic solvents	Similar to Azelaic Acid

Table 2: Summary of a Hypothetical Pharmacokinetic Study of a Topical 15% Azelaic Acid-d14 Gel in Healthy Volunteers (n=20)



Parameter	Mean Value	Standard Deviation
Cmax (ng/mL) in Stratum Corneum	150.8	35.2
Tmax (h) in Stratum Corneum	4	1.5
AUC ₀₋₂₄ (ng·h/mL) in Stratum Corneum	1850	420
Cmax (ng/mL) in Plasma	5.2	1.8
Tmax (h) in Plasma	8	2.1
AUC₀-24 (ng·h/mL) in Plasma	45.7	12.3
Urinary Excretion (% of dose in 24h)	0.8	0.3

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the penetration of **Azelaic acid-d14** from a topical formulation through human skin.

Materials:

- Franz diffusion cells
- Human cadaver skin or reconstructed human epidermis
- Topical formulation containing a known concentration of Azelaic acid-d14
- Phosphate-buffered saline (PBS) as receptor fluid
- Acetonitrile
- · Formic acid



Liquid chromatography-mass spectrometry (LC-MS/MS) system

Methodology:

- Mount the skin sample on the Franz diffusion cell, with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
- Apply a finite dose of the Azelaic acid-d14 formulation to the skin surface in the donor compartment.
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the receptor fluid.
- After 24 hours, dismantle the cell. Separate the epidermis from the dermis.
- Extract Azelaic acid-d14 from the skin layers (stratum corneum, epidermis, dermis) and the receptor fluid using acetonitrile.
- Analyze the samples using a validated LC-MS/MS method, with non-deuterated Azelaic acid as the internal standard.
- Calculate the cumulative amount of **Azelaic acid-d14** permeated per unit area over time.

Protocol 2: In Vivo Pharmacokinetic Study in a Minipig Model

Objective: To determine the absorption, distribution, and excretion of topically applied **Azelaic** acid-d14.

Materials:

- Göttingen minipigs
- Topical formulation containing 15% Azelaic acid-d14 gel



- Blood collection tubes (containing anticoagulant)
- Metabolic cages for urine and feces collection
- LC-MS/MS system

Methodology:

- Acclimatize the minipigs to the housing conditions.
- Shave a defined area on the dorsal back of each minipig.
- Apply a single dose of the 15% Azelaic acid-d14 gel to the shaved area.
- Collect blood samples at specified time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).
- Process the blood to obtain plasma and store at -80°C until analysis.
- House the animals in metabolic cages to collect urine and feces for 48 hours post-dose.
- At the end of the study, euthanize the animals and collect skin biopsies from the application site and adjacent areas.
- Extract Azelaic acid-d14 and its potential metabolites from plasma, urine, feces, and skin samples.
- Quantify the concentrations using a validated LC-MS/MS method.
- Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and elimination half-life.

Protocol 3: Quantitative Analysis of Azelaic Acid in Human Skin Biopsies using LC-MS/MS with Azelaic Acid-d14 as an Internal Standard

Objective: To accurately measure the concentration of azelaic acid in human skin biopsies following topical application.



Materials:

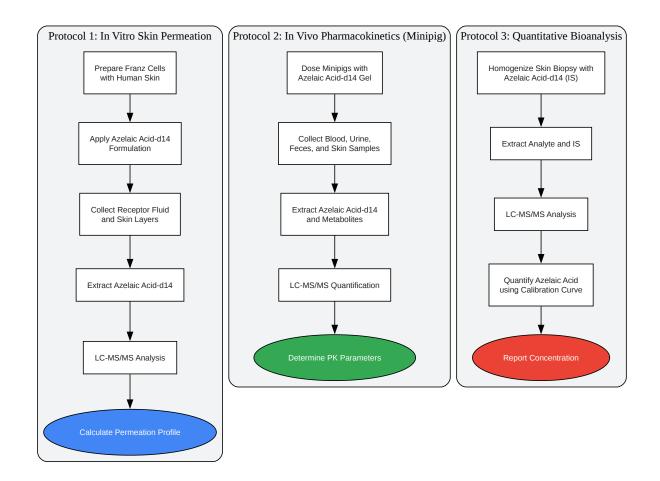
- Human skin biopsy samples
- Azelaic acid (analyte)
- Azelaic acid-d14 (internal standard)
- Homogenizer
- Acetonitrile
- Formic acid
- LC-MS/MS system

Methodology:

- Weigh the skin biopsy sample.
- Add a known amount of Azelaic acid-d14 internal standard solution.
- Homogenize the tissue in acetonitrile to extract the analyte and internal standard.
- Centrifuge the homogenate to pellet the tissue debris.
- Collect the supernatant and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Inject an aliquot into the LC-MS/MS system.
- Monitor the specific mass transitions for both azelaic acid and Azelaic acid-d14.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of azelaic acid in the skin biopsy sample from the calibration curve.



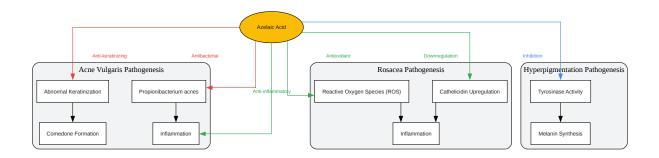
Visualizations



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Caption: Experimental workflows for dermatological research using Azelaic acid-d14.





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Caption: Mechanism of action of Azelaic Acid in various dermatological conditions.

Conclusion

Azelaic acid-d14 is an indispensable tool for the precise and reliable investigation of the dermatological properties of azelaic acid. Its use in pharmacokinetic and bioanalytical studies allows researchers and drug developers to gain a deeper understanding of the behavior of topical azelaic acid formulations, ultimately facilitating the development of more effective and safer treatments for a range of skin disorders. The protocols and data presented herein provide a framework for the application of **Azelaic acid-d14** in advancing dermatological science.

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Methodological & Application





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